Cas no 115186-34-0 (Boc-O-benzyl-L-serine N,O-Dimethylhydroxamide)

Boc-O-benzyl-L-serine N,O-Dimethylhydroxamide is a protected serine derivative widely used in peptide synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) group provides orthogonal protection for the amino functionality, while the O-benzyl group safeguards the hydroxyl side chain, ensuring selective deprotection strategies. The N,O-dimethylhydroxamide moiety enhances solubility and stability, facilitating handling and purification. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) and as a chiral building block for complex organic molecules. Its well-defined protection profile and compatibility with standard coupling reagents make it a reliable intermediate for constructing serine-containing peptides and modified amino acid derivatives.
Boc-O-benzyl-L-serine N,O-Dimethylhydroxamide structure
115186-34-0 structure
Product Name:Boc-O-benzyl-L-serine N,O-Dimethylhydroxamide
CAS No:115186-34-0
MF:C17H26N2O5
MW:338.398745059967
CID:130671
PubChem ID:10404865
Update Time:2025-05-23

Boc-O-benzyl-L-serine N,O-Dimethylhydroxamide Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,N-[(1S)-2-(methoxymethylamino)-2-oxo-1-[(phenylmethoxy)methyl]ethyl]-,1,1-dimethylethyl ester
    • Boc-O-benzyl-L-serine N,O-dimethylhydroxamide
    • Carbamic acid,N-[(1S)-2-(methoxymethylamino)-2-oxo-1-[(phenylmethoxy)methyl]ethyl]-,1,1-dimeth...
    • BENZYL-L-SERINE N,O-DIMETHYLHYDROXAMIDE
    • N-tert-butyloxycarbonyl-O-benzyl serine-weinrebamide
    • BOC-SER(BZL)-N(OME)ME
    • BOC-SER(BZL)-NME(OME)
    • Boc-L-Ser(Bzl)-N(OMe)Me
    • Boc-O-benzyl-L-serineN,O-dimethylhydroxamide≥ 99% (HPLC)
    • 115186-34-0
    • (S)-tert-Butyl(3-(benzyloxy)-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate
    • O-Benzyl-N1-methoxy-N1-methyl-N2-(tert-butoxycarbonyl)serinamide
    • CS-0208826
    • SCHEMBL2897805
    • BS-25987
    • 1,1-Dimethylethyl?N-[(1S)-2-(methoxymethylamino)-2-oxo-1-[(phenylmethoxy)methyl]ethyl]carbamate
    • AKOS027250955
    • N-alpha-t-Butyloxycarbonyl-O-benzyl-N-methyl-N-methyloxy-L-serine amide
    • (S)-tert-Butyl (3-(benzyloxy)-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate
    • MNXJRNLFQIIVMB-AWEZNQCLSA-N
    • BOC-L-SER(BZL)-NME(OME)
    • tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-phenylmethoxypropan-2-yl]carbamate
    • MFCD01075093
    • G84057
    • Boc-O-benzyl-L-serine N,O-Dimethylhydroxamide
    • Inchi: 1S/C17H26N2O5/c1-17(2,3)24-16(21)18-14(15(20)19(4)22-5)12-23-11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,18,21)/t14-/m0/s1
    • InChI Key: MNXJRNLFQIIVMB-AWEZNQCLSA-N
    • SMILES: O(C(N[C@H](C(N(C)OC)=O)COCC1C=CC=CC=1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 338.18400
  • Monoisotopic Mass: 338.18417193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 11
  • Complexity: 402
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 77.1Ų

Experimental Properties

  • PSA: 77.10000
  • LogP: 2.50720

Boc-O-benzyl-L-serine N,O-Dimethylhydroxamide Security Information

Boc-O-benzyl-L-serine N,O-Dimethylhydroxamide Pricemore >>

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Boc-O-benzyl-L-serine N,O-Dimethylhydroxamide Production Method

Additional information on Boc-O-benzyl-L-serine N,O-Dimethylhydroxamide

Professional Introduction to Boc-O-benzyl-L-serine N,O-Dimethylhydroxamide (CAS No. 115186-34-0)

Boc-O-benzyl-L-serine N,O-Dimethylhydroxamide is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 115186-34-0, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural features make it particularly valuable in the development of peptidomimetics and other therapeutic agents. The presence of both the Boc (tert-butoxycarbonyl) group and the O-benzyl protecting group on the serine residue provides a stable framework for further chemical modifications, making it an indispensable tool in synthetic organic chemistry.

The compound's structure, characterized by a chiral center at the serine moiety, ensures high enantiomeric purity, which is essential for pharmaceutical applications where stereochemistry plays a critical role in efficacy and safety. The N,O-Dimethylhydroxamide moiety further enhances its utility by providing a reactive site for nucleophilic substitution reactions, enabling the facile introduction of diverse functional groups. These attributes have positioned Boc-O-benzyl-L-serine N,O-Dimethylhydroxamide as a cornerstone in the synthesis of complex peptides and peptidomimetics.

In recent years, there has been a surge in research focused on peptidomimetics due to their potential to overcome limitations associated with traditional peptides, such as poor bioavailability and susceptibility to enzymatic degradation. The development of novel peptidomimetics often relies on advanced synthetic strategies, and compounds like Boc-O-benzyl-L-serine N,O-Dimethylhydroxamide are pivotal in these endeavors. For instance, studies have demonstrated its effectiveness in constructing cyclic peptides that exhibit enhanced stability and improved pharmacokinetic profiles. These advancements are particularly relevant in the context of targeted therapy, where precise molecular design is paramount.

Moreover, the compound's application extends beyond peptidomimetic synthesis. It has been utilized in the development of protease inhibitors, which are critical in treating various diseases, including cancer and infectious disorders. The ability to modify the Boc-O-benzyl-L-serine N,O-Dimethylhydroxamide scaffold allows chemists to tailor the properties of these inhibitors, optimizing their binding affinity and selectivity. Recent research has highlighted its role in generating inhibitors that target specific proteases involved in disease pathways, showcasing its versatility and importance.

The synthesis of Boc-O-benzyl-L-serine N,O-Dimethylhydroxamide itself is a testament to the ingenuity of modern organic synthesis techniques. The process typically involves multiple steps, including protection-deprotection strategies and chiral resolution methods, to ensure high yield and purity. Advances in catalytic systems have further refined these synthetic routes, making them more efficient and environmentally friendly. For example, transition metal-catalyzed reactions have been employed to streamline certain transformations, reducing the number of synthetic steps required.

The compound's significance is further underscored by its presence in numerous patent applications and scientific literature. Researchers worldwide have leveraged its properties to develop novel therapeutic agents with potential applications ranging from oncology to neurology. The ongoing exploration of its derivatives continues to yield promising results, reinforcing its status as a cornerstone in medicinal chemistry. As our understanding of biological systems evolves, the demand for sophisticated molecular tools like Boc-O-benzyl-L-serine N,O-Dimethylhydroxamide is expected to grow.

In conclusion, Boc-O-benzyl-L-serine N,O-Dimethylhydroxamide (CAS No. 115186-34-0) is a multifaceted compound with far-reaching implications in pharmaceutical research and development. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing complex bioactive molecules. The compound's role in peptidomimetic design, protease inhibition, and other therapeutic applications highlights its versatility and importance. As synthetic methodologies continue to advance, Boc-O-benzyl-L-serine N,O-Dimethylhydroxamide will undoubtedly remain at the forefront of innovation in medicinal chemistry.

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